molecular formula C19H25NO5 B11048211 4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11048211
M. Wt: 347.4 g/mol
InChI Key: ODJVRCMHLNKZQA-UHFFFAOYSA-N
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Description

“4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, acetylacetone, and isopropoxypropyl bromide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring and the pyrrolone moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, research might focus on its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-3-hydroxy-1-(3-propoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-ethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substituents, which might confer distinct chemical and biological properties compared to similar compounds.

properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(3-propan-2-yloxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H25NO5/c1-12(2)25-11-7-10-20-17(14-8-5-6-9-15(14)24-4)16(13(3)21)18(22)19(20)23/h5-6,8-9,12,17,22H,7,10-11H2,1-4H3

InChI Key

ODJVRCMHLNKZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2OC

Origin of Product

United States

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